Chelerythrine chloride mixt. with sanguinarine chloride

説明

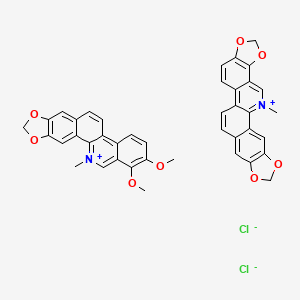

Chelerythrine chloride mixt. with sanguinarine chloride is a combination of two natural benzophenanthridine alkaloids, chelerythrine and sanguinarine. These compounds are primarily derived from plants in the Papaveraceae family, such as Sanguinaria canadensis and Chelidonium majus. Both chelerythrine and sanguinarine have been extensively studied for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions

Chelerythrine and sanguinarine can be synthesized through various chemical routes. One common method involves the extraction of these alkaloids from plant sources followed by purification. The extraction process typically involves the use of organic solvents such as methanol or ethanol. After extraction, the compounds are purified using techniques like column chromatography .

Industrial Production Methods

Industrial production of chelerythrine and sanguinarine involves large-scale extraction from plant materials. The plants are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate the desired alkaloids. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .

化学反応の分析

Types of Reactions

Chelerythrine and sanguinarine undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecules, such as methoxy and hydroxyl groups .

Common Reagents and Conditions

Common reagents used in the reactions of chelerythrine and sanguinarine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of chelerythrine and sanguinarine depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can yield dihydro derivatives .

科学的研究の応用

Chelerythrine chloride mixt. with sanguinarine chloride has a wide range of scientific research applications:

Chemistry: These compounds are used as probes in chemical reactions to study reaction mechanisms and kinetics.

Medicine: Due to their anti-cancer properties, these compounds are studied for their potential use in cancer therapy.

作用機序

The mechanism of action of chelerythrine and sanguinarine involves their interaction with cellular components, particularly mitochondria. These compounds can induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and the initiation of apoptosis . Chelerythrine and sanguinarine also inhibit various enzymes involved in cell signaling pathways, further contributing to their biological effects .

類似化合物との比較

Chelerythrine and sanguinarine are unique among benzophenanthridine alkaloids due to their strong biological activities and specific mechanisms of action. Similar compounds include:

Berberine: Another benzophenanthridine alkaloid with antimicrobial and anti-inflammatory properties.

Palmatine: Known for its anti-inflammatory and anti-cancer activities.

Chelidonine: Exhibits anti-cancer and analgesic properties.

Chelerythrine and sanguinarine stand out due to their potent anti-cancer effects and their ability to target mitochondrial pathways, making them promising candidates for further research and therapeutic development .

生物活性

Chelerythrine chloride and sanguinarine chloride are two prominent benzophenanthridine alkaloids known for their diverse biological activities, particularly in the fields of medicine and pharmacology. This article explores their mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Overview of Compounds

- Chelerythrine Chloride : A potent inhibitor of protein kinase C (PKC), it exhibits a wide range of biological activities including anti-inflammatory, antibacterial, and antitumor effects. Its IC50 value for PKC inhibition is approximately 660 nM .

- Sanguinarine Chloride : Known for its antibacterial properties, sanguinarine also displays significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines and inhibit the growth of bacteria such as Staphylococcus aureus and Aeromonas hydrophila .

Both compounds exert their biological effects through several mechanisms:

- Induction of Apoptosis : Chelerythrine and sanguinarine can trigger programmed cell death in cancer cells. For instance, chelerythrine has been shown to elevate reactive oxygen species (ROS) levels, leading to endoplasmic reticulum (ER) stress and subsequent necroptosis in gastric cancer cells .

- Antibacterial Activity : Sanguinarine exhibits a strong antibacterial effect against resistant strains of bacteria by disrupting cell membrane integrity and inhibiting biofilm formation .

- Inhibition of Protein Kinase C : Chelerythrine acts as a competitive inhibitor of PKC, affecting various signaling pathways involved in cell proliferation and survival .

Biological Activities

The following table summarizes the key biological activities associated with chelerythrine chloride and sanguinarine chloride:

| Activity | Chelerythrine Chloride | Sanguinarine Chloride |

|---|---|---|

| Antitumor | Yes (IC50 ~ 3.81 µM) | Yes (IC50 ~ 1.46 µM) |

| Antibacterial | Moderate | Strong |

| Anti-inflammatory | Yes | Yes |

| Induces Apoptosis | Yes | Yes |

| Inhibits PKC | Yes (IC50 ~ 660 nM) | No |

Case Studies

- Anticancer Effects : A study demonstrated that chelerythrine significantly inhibits the proliferation of gastric cancer cells by inducing necroptosis through ROS generation. The study reported an IC50 value of 3.81 µM for chelerythrine in NCI-N87 gastric cancer cells .

- Antibacterial Properties : Research indicated that a mixture of chelerythrine and sanguinarine effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The combination showed nearly 100% inhibition at certain concentrations, highlighting its potential as an antibiotic substitute in animal husbandry .

- DNA Damage Induction : In a study involving primary mouse spleen cells, both chelerythrine and sanguinarine caused a dose-dependent increase in DNA damage, suggesting their cytotoxic effects are more pronounced in leukemic cells compared to normal cells .

特性

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4.C20H14NO4.2ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;;/h4-10H,11H2,1-3H3;2-8H,9-10H2,1H3;2*1H/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMMBJRQHHXEHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052850 | |

| Record name | Sanguinarine chloride mixt. with chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112025-60-2 | |

| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112025-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine chloride mixture with sanguinarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112025602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguinarine chloride mixt. with chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。